![molecular formula C9H7ClN2O2 B1490725 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione CAS No. 1334499-55-6](/img/structure/B1490725.png)

9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione

Descripción general

Descripción

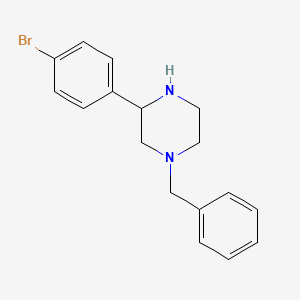

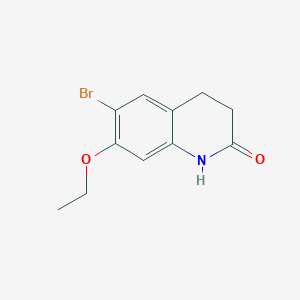

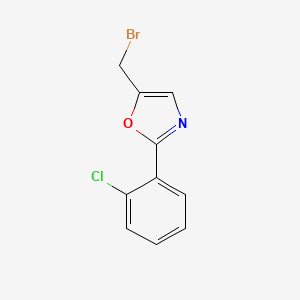

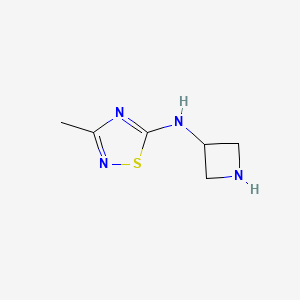

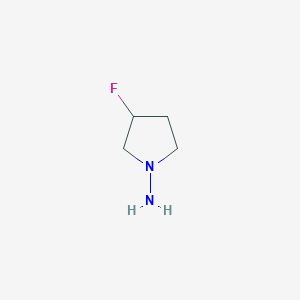

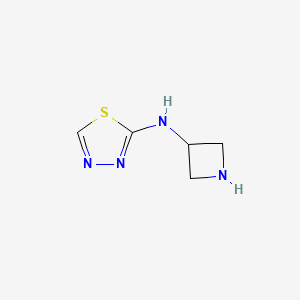

9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is a chemical compound with the empirical formula C9H7ClN2O2 . It is available for purchase from various chemical suppliers .

Synthesis Analysis

A convenient one-pot two-step strategy for the synthesis of 9-chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione has been reported . The synthesis involves the heterocyclization reaction of 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine with 4-chloro-o-phenylenediamine under basic conditions .Molecular Structure Analysis

The molecular structure of 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is represented by the InChI code 1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) .Physical And Chemical Properties Analysis

The molecular weight of 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is 210.62 . It is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

Anxiolytic and Antidepressant Applications

The compound 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione is related to benzodiazepines, which are widely used in medicine to treat anxiety and depression. Benzodiazepines like Diazepam and Alprazolam work by enhancing the effect of the neurotransmitter GABA in the brain, which has calming effects .

Anticonvulsant Properties

Benzodiazepines also possess anticonvulsant properties, making them useful in the treatment of seizures. The compound’s structural similarity to benzodiazepines suggests potential applications in managing epilepsy and related disorders .

Muscle Relaxation

Due to their ability to enhance GABA activity, benzodiazepines can also be used as muscle relaxants. This application could be relevant for conditions involving muscle spasms or stiffness .

Anti-Cancer Potential

Research has indicated that derivatives of 1,4-benzodiazepine-2,5-diones may have applications as anti-cancer agents. The compound’s interaction with cancer cell lines suggests a potential role in developing new cancer treatments .

Anti-Tuberculosis Activity

Some studies have shown that molecules similar to 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione could be promising candidates for developing anti-tuberculosis drugs .

Antimicrobial Effects

The structural class of 1,4-diazepines has been considered for its antimicrobial properties, which could make this compound useful in treating various infections .

Cognitive Enhancement

Benzodiazepines have been studied for their potential anti-amnesic effects, suggesting that related compounds might aid in cognitive enhancement or the treatment of memory-related disorders .

Sedative Uses

Lastly, the sedative properties of benzodiazepines are well-known, with applications ranging from treating insomnia to sedation for medical procedures. The compound may also have similar uses due to its structural relation .

Springer - A convenient one-pot synthesis of novel heterocyclic systems Springer - Novel anti-cancer agents: design, synthesis, biological activity RSC Publishing - Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones

Safety and Hazards

The safety information available indicates that 9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and rinsing cautiously with water for several minutes in case of contact with eyes .

Propiedades

IUPAC Name |

9-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c10-6-3-1-2-5-8(6)12-7(13)4-11-9(5)14/h1-3H,4H2,(H,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDRJONOIGUBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=CC=C2Cl)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Azetidine-3-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B1490643.png)

![Methyl 1-benzyl-7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1490659.png)

![2-{[(3,5-Dimethylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione](/img/structure/B1490660.png)